Methyl 6-amino-3-methylpyridine-2-carboxylate
CAS No.: 1319069-28-7
Cat. No.: VC4207271
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1319069-28-7 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 |
| IUPAC Name | methyl 6-amino-3-methylpyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |
| Standard InChI Key | ASNYRAXHXYEHDP-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(C=C1)N)C(=O)OC |
Introduction
Structural Characteristics
Molecular Composition and Bonding
The molecular structure of methyl 6-amino-3-methylpyridine-2-carboxylate comprises a pyridine ring substituted at the 2-, 3-, and 6-positions with a carboxylate ester, methyl group, and amino group, respectively . The SMILES notation CC1=C(N=C(C=C1)N)C(=O)OC and InChI key ASNYRAXHXYEHDP-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry . The amino group at the 6-position and the ester group at the 2-position introduce polar and hydrogen-bonding capabilities, which influence its reactivity and solubility.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.18 g/mol |
| SMILES | CC1=C(N=C(C=C1)N)C(=O)OC |
| InChIKey | ASNYRAXHXYEHDP-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, provide insights into its gas-phase behavior . For example, the ion exhibits a CCS of 133.8 Ų, while the adduct has a CCS of 145.7 Ų . These values are critical for mass spectrometry-based identification and quantification in complex mixtures.
Table 2: Predicted Collision Cross Sections for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| 167.08151 | 133.8 | |
| 189.06345 | 145.7 | |
| 165.06695 | 135.1 |
Synthesis and Optimization
Traditional Synthetic Routes
The compound is typically synthesized via nucleophilic substitution reactions on pyridine precursors. For example, 2,6-difluoropyridine derivatives undergo sequential amination and esterification under controlled conditions . A common approach involves reacting 2,6-difluoropyridine-3-carboxylate with methylamine to introduce the amino group, followed by methoxylation to install the ester moiety . Early methods reported yields of 17–68%, with purity dependent on reaction temperature and solvent choice .
Regioselective Synthesis Advancements
Recent advancements focus on improving regioselectivity during substitution reactions. Studies demonstrate that solvents like (DMF) favor substitution at the 6-position due to enhanced solvation of transition states . For instance, treatment of methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiol in DMF achieves >97% regioselectivity for the 6-position, enabling efficient large-scale synthesis .
Challenges in Process Optimization
Applications in Pharmaceutical and Materials Science
Drug Discovery and Development
The compound serves as a precursor for serotonin 5-HT₃ receptor antagonists and dopamine D₂/D₃ receptor modulators, which are investigated for antiemetic and antipsychotic applications . Its structural similarity to granisetron and ondansetron—established antiemetics—underscores its potential in oncology supportive care .
Coordination Chemistry and Catalysis
The amino and carboxylate groups enable chelation with transition metals, forming complexes with applications in catalysis and materials science. For example, copper(II) complexes derived from this ligand exhibit enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL.
Biological Activity and Mechanistic Insights
Antibacterial and Antioxidant Properties
Derivatives of methyl 6-amino-3-methylpyridine-2-carboxylate demonstrate moderate bioactivity. Metal complexes, particularly those with zinc and iron, show promise as antioxidants by scavenging free radicals in vitro. Mechanistic studies suggest that the pyridine ring’s electron-deficient nature enhances redox activity, facilitating electron transfer reactions.
Structure-Activity Relationships (SARs)
Substituents at the 3-methyl and 6-amino positions critically influence bioactivity. Bromination at the 5-position, as in 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, improves receptor binding affinity by 12-fold compared to non-halogenated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume